![molecular formula C21H22N2O3 B5917653 7-hydroxy-8-methyl-4-[(4-phenyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5917653.png)
7-hydroxy-8-methyl-4-[(4-phenyl-1-piperazinyl)methyl]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-hydroxy-8-methyl-4-[(4-phenyl-1-piperazinyl)methyl]-2H-chromen-2-one” is a chemical compound with the linear formula C20H21N3O3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 7-Hydroxy-8-methyl-4’-methoxy-6-formylisoflavone was synthesized from the 6-aminomethyl derivative of 7-hydroxychromone under modified Duff reaction conditions . This method involved aminomethylation of 7-hydroxy-8-methyl-4’-methoxyisoflavone and a Duff reaction with urotropine in refluxing AcOH for 6 hours .Wirkmechanismus
Target of Action
Similar compounds have been studied for their inhibitory effects on various enzymes and proteins .
Mode of Action
Compounds with similar structures have been found to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including those involved in cell signaling, metabolism, and other cellular processes .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties, which can influence their bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have been found to induce various cellular responses, including changes in cell growth, differentiation, and apoptosis .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .
Vorteile Und Einschränkungen Für Laborexperimente
7-hydroxy-8-methyl-4-[(4-phenyl-1-piperazinyl)methyl]-2H-chromen-2-one has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for PI3K inhibition, which allows for precise and specific modulation of the PI3K/Akt signaling pathway. Another advantage is its availability and affordability, as it can be easily synthesized or purchased from commercial sources. However, one limitation is its potential off-target effects and toxicity, which may affect the interpretation of experimental results. Another limitation is its limited solubility and stability, which may require the use of special solvents and storage conditions.
Zukünftige Richtungen
There are several future directions for the use of 7-hydroxy-8-methyl-4-[(4-phenyl-1-piperazinyl)methyl]-2H-chromen-2-one in scientific research. One direction is the development of more potent and selective PI3K inhibitors with improved pharmacokinetic and safety profiles. Another direction is the investigation of the role of PI3K inhibition in other cellular processes and diseases, such as inflammation, aging, and viral infections. A third direction is the combination of PI3K inhibitors with other targeted therapies or immunotherapies for the treatment of cancer and other diseases.
Synthesemethoden
7-hydroxy-8-methyl-4-[(4-phenyl-1-piperazinyl)methyl]-2H-chromen-2-one can be synthesized using various methods, including the reaction of 6-chloro-7-hydroxy-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one with 4-phenyl-1-piperazinecarboxaldehyde in the presence of sodium triacetoxyborohydride, followed by the reaction with 8-methylcoumarin-3-carboxylic acid chloride in the presence of triethylamine. The final product can be obtained after purification and recrystallization.
Wissenschaftliche Forschungsanwendungen
7-hydroxy-8-methyl-4-[(4-phenyl-1-piperazinyl)methyl]-2H-chromen-2-one has been widely used in scientific research to investigate the role of the PI3K/Akt signaling pathway in various cellular processes and diseases, such as cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the activation of Akt and downstream targets such as mTOR, GSK-3β, and Bad, leading to the inhibition of cell growth, proliferation, and survival. This compound has also been used to study the effects of PI3K inhibition on glucose metabolism and insulin signaling in adipocytes and skeletal muscle cells.
Eigenschaften
IUPAC Name |
7-hydroxy-8-methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-15-19(24)8-7-18-16(13-20(25)26-21(15)18)14-22-9-11-23(12-10-22)17-5-3-2-4-6-17/h2-8,13,24H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVRQHLCYZNKSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

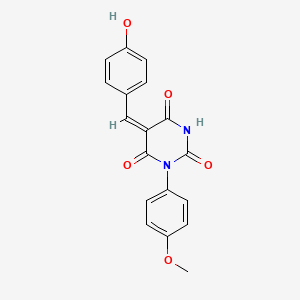
![N-(3-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5917588.png)
![6-methoxytetrazolo[1,5-b]pyridazine](/img/structure/B5917591.png)
![2,2'-[oxybis(4,1-phenylenethio)]diacetic acid](/img/structure/B5917594.png)
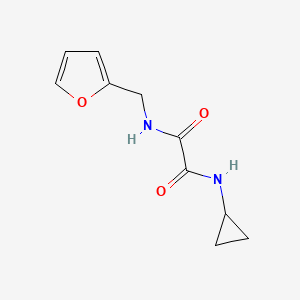
![N-(2-furylmethyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5917620.png)
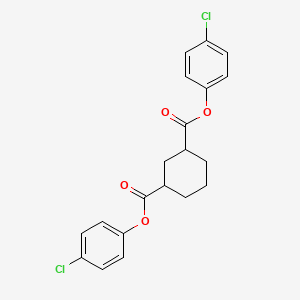
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B5917633.png)
![1-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-piperidinecarboxamide](/img/structure/B5917659.png)
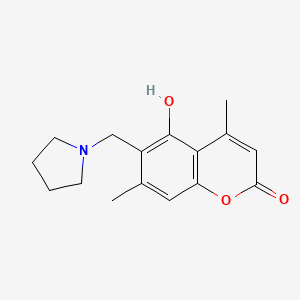
![7-hydroxy-4,8-dimethyl-6-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5917678.png)

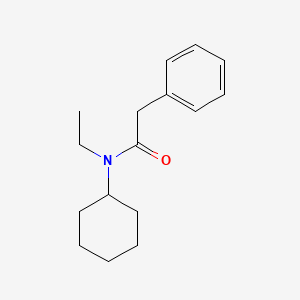
![N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea](/img/structure/B5917694.png)